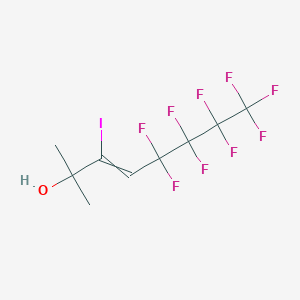
1-(2-Phenylethenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-1H-pyrazole typically involves the reaction of pyrazole with styrene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction conditions often include the use of strong bases like butyllithium in tetrahydrofuran (THF) or sodium hydride in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylethenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the double bond in the phenylethenyl group to a single bond, forming 1-(2-phenylethyl)-1H-pyrazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylethenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: 1-(2-Phenylethyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethenyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylethyl)-1H-pyrazole: Similar structure but with a single bond in the side chain.
1-(2-Phenylethynyl)-1H-pyrazole: Contains a triple bond in the side chain.
1-(2-Phenylethenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(2-Phenylethenyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a phenylethenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
153997-23-0 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(2-phenylethenyl)pyrazole |
InChI |
InChI=1S/C11H10N2/c1-2-5-11(6-3-1)7-10-13-9-4-8-12-13/h1-10H |
InChI-Schlüssel |
INVOCYBNCFNAMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CN2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
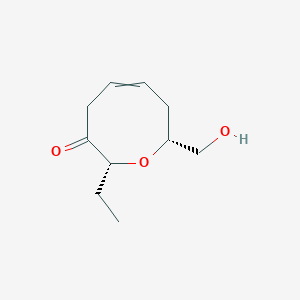
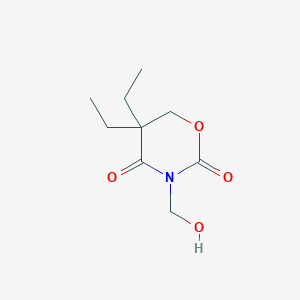
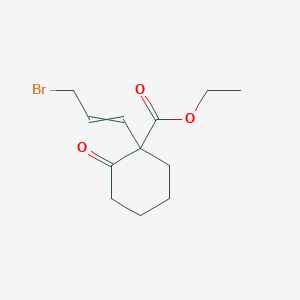
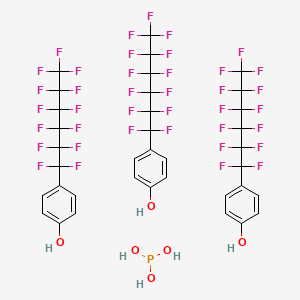
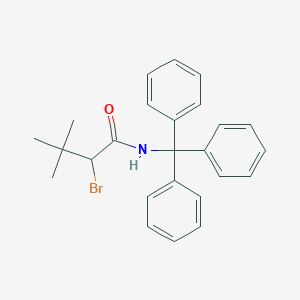
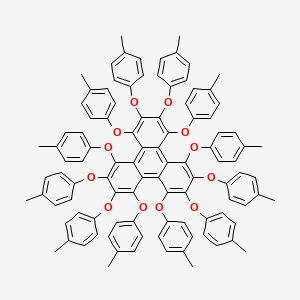
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
